Methyl pentachlorostearate
CAS No.: 26638-28-8
Cat. No.: VC3822933
Molecular Formula: C19H33Cl5O2
Molecular Weight: 470.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26638-28-8 |
|---|---|
| Molecular Formula | C19H33Cl5O2 |
| Molecular Weight | 470.7 g/mol |
| IUPAC Name | methyl 2,5,11,14,18-pentachlorooctadecanoate |
| Standard InChI | InChI=1S/C19H33Cl5O2/c1-26-19(25)18(24)13-12-17(23)8-4-2-3-7-15(21)10-11-16(22)9-5-6-14-20/h15-18H,2-14H2,1H3 |
| Standard InChI Key | PRZYKDRCYOLTQA-UHFFFAOYSA-N |
| SMILES | COC(=O)C(CCC(CCCCCC(CCC(CCCCCl)Cl)Cl)Cl)Cl |
| Canonical SMILES | COC(=O)C(CCC(CCCCCC(CCC(CCCCCl)Cl)Cl)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Table 1: Key Identifiers of Methyl Pentachlorostearate
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 26638-28-8 | |
| Molecular Formula | ||
| IUPAC Name | Methyl 2,2,3,3,4-pentachlorooctadecanoate | |
| EINECS Number | 247-864-7 | |
| ChemSpider ID | 17215821 |
Physical and Chemical Properties
Methyl pentachlorostearate exhibits a density of 1.2±0.1 g/cm³ and a boiling point of 475.3±40.0°C at 760 mmHg . Its low water solubility (<1 mg/mL at 22°C) and high lipophilicity () underscore its hydrophobic nature . The compound’s vapor pressure is negligible ( at 25°C), reducing its volatility under standard conditions .
Table 2: Thermodynamic and Physical Properties
| Property | Value | Method/Source |
|---|---|---|
| Density | 1.2±0.1 g/cm³ | Experimental |
| Boiling Point | 475.3±40.0°C | Predicted |
| Flash Point | 136.7±26.3°C | Closed-cup |
| Refractive Index | 1.487 | Estimated |
Reactivity and Stability
As an ester, methyl pentachlorostearate undergoes characteristic reactions:
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Hydrolysis: Slow cleavage in aqueous acidic or basic media to yield pentachlorostearic acid and methanol .
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Oxidation: Susceptibility to strong oxidizers (e.g., peroxides, nitric acid), potentially generating chlorinated ketones or carboxylic acids .
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Combustion: Decomposition at elevated temperatures (>136°C) releases toxic fumes including hydrogen chloride, phosgene, and carbon monoxide .
Table 3: Hazardous Decomposition Products
| Condition | Products |
|---|---|
| Thermal Degradation | HCl, CO, Cl₂, phosgene |
| Hydrolysis | Methanol, pentachlorostearic acid |
Analytical Characterization
Gas chromatography-mass spectrometry (GC-MS) is the primary method for identifying methyl pentachlorostearate. The compound’s high molecular weight and chlorine content necessitate specialized columns (e.g., Equity®-1) for effective separation . Mass spectral fragmentation patterns typically show peaks at m/z 468 (M⁺), 453 (M–CH₃), and 91 (C₇H₇⁺) .
Applications and Industrial Use
Documented applications remain limited, but potential uses include:
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Analytical Standards: Calibration reference in GC-MS for chlorinated fatty acid analysis .
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Chemical Intermediates: Precursor in synthesizing surfactants or plasticizers with enhanced flame-retardant properties.
Environmental and Toxicological Profile
No ecotoxicity or biodegradability data are publicly available. The compound’s persistence in aquatic systems is anticipated due to its high and resistance to hydrolysis . Regulatory gaps highlight the need for targeted studies on bioaccumulation and chronic exposure effects.
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